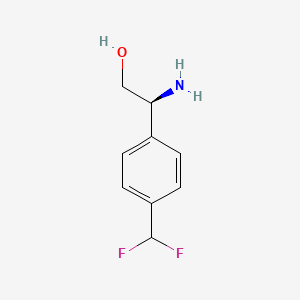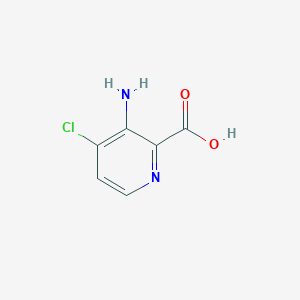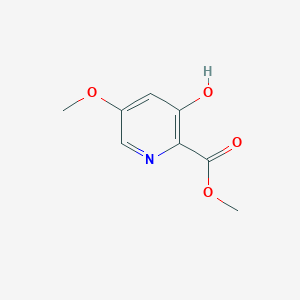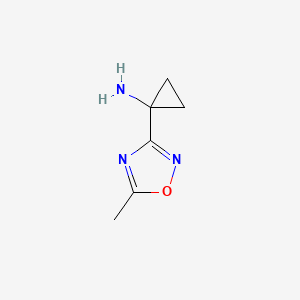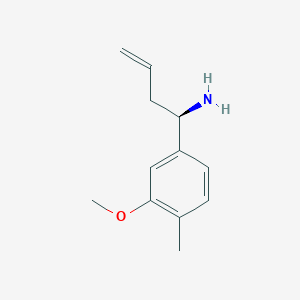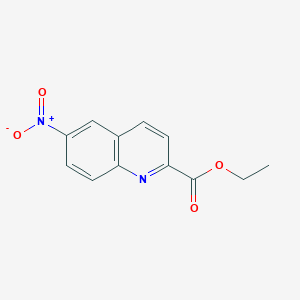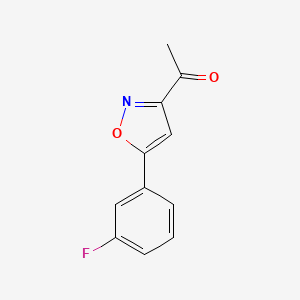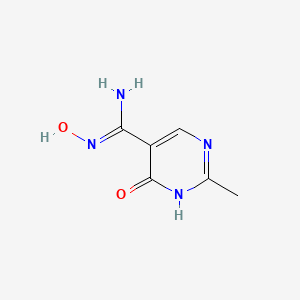
N-Hydroxy-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboximidamide is a compound belonging to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboximidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a suitable aldehyde with a urea derivative, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs while ensuring high product quality. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the production process .
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it has shown promise as an inhibitor of specific enzymes, making it a potential candidate for drug development . Additionally, its unique chemical properties make it valuable in industrial applications, such as in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-Hydroxy-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboximidamide involves its interaction with specific molecular targets . It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, depending on the enzyme and pathway involved . The compound’s ability to form stable complexes with its targets is a key factor in its effectiveness .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-Hydroxy-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboximidamide include other dihydropyrimidine derivatives, such as 6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide and 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids .
Uniqueness: What sets this compound apart from similar compounds is its specific functional groups and their arrangement, which confer unique biological activities and chemical reactivity . Its ability to selectively inhibit certain enzymes makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C6H8N4O2 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
N'-hydroxy-2-methyl-6-oxo-1H-pyrimidine-5-carboximidamide |
InChI |
InChI=1S/C6H8N4O2/c1-3-8-2-4(5(7)10-12)6(11)9-3/h2,12H,1H3,(H2,7,10)(H,8,9,11) |
InChI Key |
RWIIPOMDNOAYSO-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NC=C(C(=O)N1)/C(=N/O)/N |
Canonical SMILES |
CC1=NC=C(C(=O)N1)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


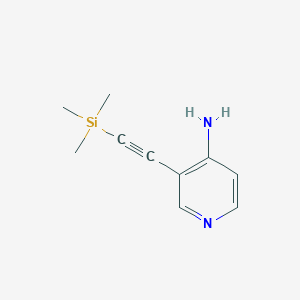
![3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B12971999.png)
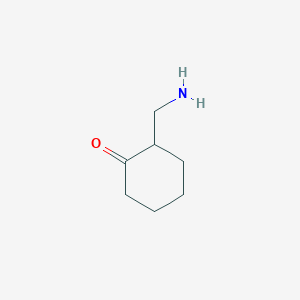
![4-Chloro-7-methoxyimidazo[1,5-a]quinoxaline](/img/structure/B12972016.png)
